Canosimibe
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Overview
Description
Canosimibe is a derivative of the cholesterol absorption inhibitor ezetimibe designed to be non-soluble and target the luminal surface of the GI tract. In Phase II trials this compound reduced LDL cholesterol levels, but it did not demonstrate the desired efficacy in a Phase III study, and was discontinued.
Scientific Research Applications
Cholesterol Absorption Inhibition
Canosimibe, derived from the cholesterol absorption inhibitor ezetimibe, targets the luminal surface of the gastrointestinal (GI) tract. Although it showed promise in Phase II trials by reducing LDL cholesterol levels, its efficacy in a Phase III study was not as expected, leading to its discontinuation (2020).
Inositol Phospholipid Signaling and Cellular Metabolism
The role of inositol, which can be converted into phytate, the most abundant form of phosphate in seeds, is significant in cellular metabolism and growth control. This compound's derivative, inositol, is essential in membrane trafficking and signaling. This is evident from studies on myo-inositol-1-phosphate synthase in plants, demonstrating the correlation between gene expression and seed development (Nunes et al., 2006).
Ehrlichia Canis Proliferation
In the context of Ehrlichia canis, an obligatory intracellular bacterium, components of the inositol phospholipid signaling pathway (akin to this compound's derivative, inositol) play a crucial role. These components are essential for the proliferation of E. canis in DH82 cells, as evidenced by studies on inhibitory compounds affecting inositol-related pathways (Levenhagen et al., 2012).
Calcium-Binding Abilities in Proteases
Research indicates that the E-F hand structure-domain of calcium-activated neutral protease (CANP), similar to this compound's effect, can bind calcium ions. This discovery is vital for understanding calcium's role in enzymatic processes and has potential implications in developing treatments for diseases related to calcium dysregulation (Minami et al., 1987).
properties
CAS RN |
768394-99-6 |
---|---|
Molecular Formula |
C44H60FN3O10 |
Molecular Weight |
810 g/mol |
IUPAC Name |
N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide |
InChI |
InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1 |
InChI Key |
JGNXLPQJHVVQHB-GXPLPOFXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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